
N'-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide
Descripción general
Descripción
what is 'N'-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide'? N-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide is an organic compound used in the synthesis of pharmaceuticals. It is used as an intermediate in the synthesis of drugs such as anti-inflammatory, anti-cancer, and anti-epileptic agents. the use of 'N'-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide' N-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide can be used in a variety of applications. It can be used as a reagent for the synthesis of a variety of compounds, such as benzofuran derivatives, heterocyclic compounds, and other organic compounds. It can also be used as a catalyst for the synthesis of polymers or as an additive in the production of plastics. Additionally, it can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. the chemistry of 'N'-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide' N-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide is an organic compound with the chemical formula C13H7ClF3N2O4S. It is a type of sulfonohydrazide, a class of compounds that contain a sulfonamide group and a hydrazide group. The compound has an aromatic ring with an attached chlorine atom and a trifluoromethyl group. It also contains an amide group, an oxygen atom, and a sulfonyl group. The compound is synthesized by the reaction of 5-chlorobenzofuran-2-carbonyl chloride, trifluoromethanesulfonylhydrazide, and sodium hydroxide in dimethylformamide. This reaction produces an intermediate which is then reacted with sodium borohydride to form the final product. The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of other organic compounds. the biochemical/physical effects of 'N'-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide' N-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide is a synthetic compound used in the synthesis of pharmaceuticals. It is a sulfonamide-based compound that acts as a prodrug for the active metabolite 5-chloro-2-hydroxybenzofuran. The biochemical effects of this compound are largely unknown, as it is not yet approved for medical use. However, it is thought that it may act as an inhibitor of certain enzymes, as well as having anti-inflammatory and anti-cancer properties. The physical effects of this compound are also largely unknown. However, it is thought to be relatively non-toxic and has low acute toxicity. It is also thought to be non-irritating to the skin and eyes. the benefits of 'N'-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide' 1. This compound has anti-inflammatory and anti-oxidant properties, which can help reduce inflammation and oxidative stress in the body. 2. It has been found to have anti-tumor activity, which may help to reduce the risk of certain types of cancer. 3. It has been found to have anti-bacterial properties, which may help to reduce the risk of certain bacterial infections. 4. It has been found to have anti-fungal properties, which may help to reduce the risk of certain fungal infections. 5. It has been found to have anti-viral properties, which may help to reduce the risk of certain viral infections. 6. It may help to reduce the risk of cardiovascular disease by helping to reduce inflammation and oxidative stress in the body. 7. It may help to reduce the risk of type 2 diabetes by helping to reduce inflammation and oxidative stress in the body. 8. It may help to reduce the risk of certain neurological disorders by helping to reduce inflammation and oxidative stress in the body. the related research of 'N'-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide' 1. Synthesis and Characterization of N-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide and Its Derivatives. 2. Development of a Spectrophotometric Method for the Determination of N-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide. 3. N-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide as a Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds. 4. Synthesis and Antifungal Activity of N-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide Derivatives. 5. Molecular Docking Studies of N-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide against Human Carbonic Anhydrase Isoforms. 6. N-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide as a Potential Anticancer Agent: In Vitro Cytotoxicity Studies. 7. N-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide as a Potential Anti-inflammatory Agent: In Vitro and In Vivo Studies. 8. N-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide as a Potential Antioxidant: In Vitro and In Vivo Studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N'-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide and its derivatives play a significant role in organic synthesis. One application involves the transition-metal-free addition-cyclization of N-methyl-N-arylacrylamides with arylaldehydes or benzenesulfonohydrazides. This process, facilitated by a quaternary ammonium salt (TBAI) under metal-free conditions, leads to the formation of carbonyl- and sulfone-containing oxindoles. This method offers a safer and greener alternative to methods requiring explosive organic peroxides or toxic metal reagents, producing various useful oxindoles with high yields (Ji, Zhang, Xu, Liu, & Guo, 2016).
Applications in Sensor Development
Another key application is in sensor development. For instance, derivatives of benzenesulfonohydrazide have been used to create selective sensors for heavy metal ions like mercury (Hg2+). These sensors, which incorporate a thin coating of the derivative on a glassy carbon electrode with a binder coating, demonstrate enhanced chemical performances like higher sensitivity and stability. This application is crucial for environmental monitoring and public health safety (Hussain, Rahman, Arshad, & Asiri, 2017).
Anticancer and Antibacterial Potentials
Research has also revealed the potential of benzenesulfonohydrazide derivatives in medicinal chemistry, particularly in anticancer and antibacterial applications. A study synthesized a series of derivatives and evaluated them for in vitro anticancer activity, with some compounds showing significant activity against various human tumor cell lines. Additionally, these compounds displayed antibacterial activity against Gram-positive and Gram-negative bacterial strains, indicating their potential as therapeutic agents (Kamal, Khan, Reddy, & Rohini, 2007).
Propiedades
IUPAC Name |
5-chloro-N'-[2-(trifluoromethyl)phenyl]sulfonyl-1-benzofuran-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O4S/c17-10-5-6-12-9(7-10)8-13(26-12)15(23)21-22-27(24,25)14-4-2-1-3-11(14)16(18,19)20/h1-8,22H,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQBZYKAQQWOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NNC(=O)C2=CC3=C(O2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-Chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




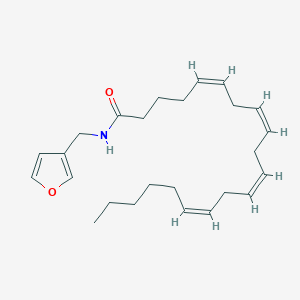

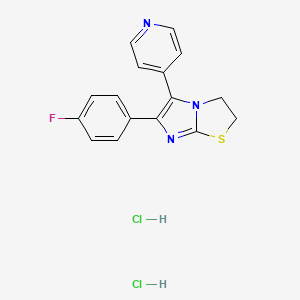
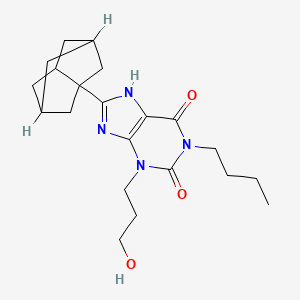
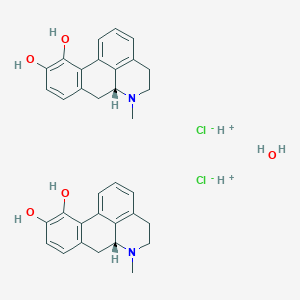
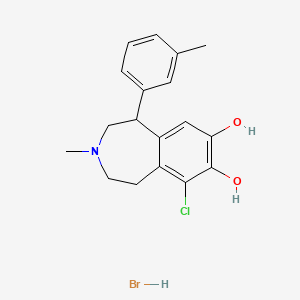
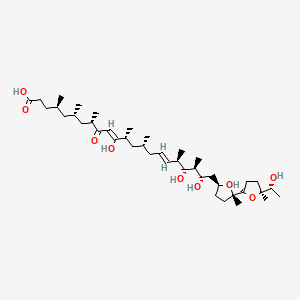
![N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1663698.png)
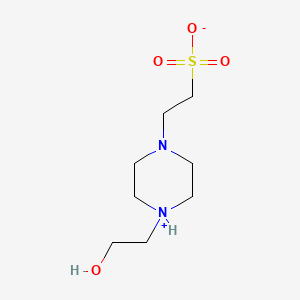
![1-(1-methoxybutan-2-yl)-N-(4-methoxy-2-methylphenyl)-6-methyltriazolo[4,5-c]pyridin-4-amine](/img/structure/B1663702.png)
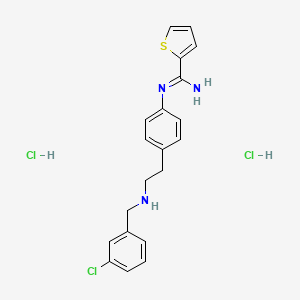
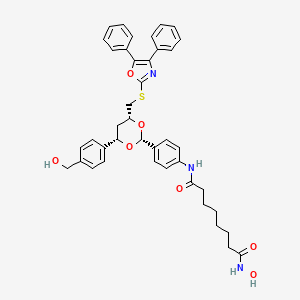
![1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine](/img/structure/B1663707.png)